Cerium tripotassium bis(phosphate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cerium tripotassium bis(phosphate) is a chemical compound with the molecular formula CeK₃O₈P₂. It is a white crystalline solid that is widely used in various industries such as ceramics, glass, and electronics due to its high thermal stability and excellent electrical conductivity .

准备方法

Cerium tripotassium bis(phosphate) can be synthesized through a hydrothermal reaction involving cerium(IV) oxide and phosphoric acid in an autoclave. The reaction conditions, such as the mixing ratio of cerium(IV) oxide to phosphoric acid, heating temperature, and time, significantly affect the yield and properties of the product . Industrial production methods often involve the direct solvothermal approach, which allows for the preparation of cerium phosphate catalysts with different cerium to phosphate molar ratios .

化学反应分析

Cerium Phosphate (CePO₄) Reactions

Cerium phosphate (CePO₄) exhibits distinct reactivity depending on the oxidation state of cerium and reaction conditions.

1.1. Acid Leaching and Dissolution

Cerium phosphate dissolves in acidic conditions, releasing Ce³⁺ and phosphate ions. For example:

-

Reaction with sulfuric acid :

CePO₄ + 3H₂SO₄ → Ce(SO₄)₃ + H₃PO₄

This reaction is thermodynamically favorable, with ΔG = −36.04 kJ at 25°C . -

Kinetic analysis :

The dissolution rate increases with acid concentration and temperature. At 60°C, the rate constant for CePO₄ dissolution in H₂SO₄ is ~8.9 × 10⁻⁴ mol/L·s .

| Parameter | Value (CePO₄) | Value (LaPO₄) |

|---|---|---|

| ΔG (kJ/mol) | −36.04 | −97.45 |

| Solubility (Ksp) | ~1.18 × 10⁻¹⁷ |

1.3. Redox Reactions

Cerium can exist in +3 or +4 oxidation states, influencing reactivity:

-

Oxidation to CeO₂ :

CePO₄ reacts with oxidizing agents (e.g., nitric acid) to form CeO₂ and phosphoric acid . -

Reduction to Ce³⁺ :

Under reducing conditions (e.g., hydrogen gas), CePO₄ may reduce to Ce₂O₃ .

1.4. Surface Interactions

Cerium phosphate undergoes surface reactions that affect its stability:

-

Organic chelation :

Ligands like citrate or ascorbate enhance dissolution by complexing Ce³⁺, though Ce⁴⁺ oxidation can lead to CeO₂ precipitation . -

Biological systems :

Cerium oxide nanoparticles (CNPs) hydrolyze phosphate esters (e.g., pNPP) via an S(N)2-like mechanism, but do not cleave DNA-bound phosphate bonds .

Tripotassium Phosphate (K₃PO₄) Reactions

While cerium tripotassium bis(phosphate) is not documented, tripotassium phosphate (K₃PO₄) itself is a known compound with distinct reactivity:

Comparative Analysis of Cerium and Lanthanum Phosphates

Cerium and lanthanum phosphates share structural similarities but differ in reactivity:

| Property | CePO₄ | LaPO₄ |

|---|---|---|

| Solubility (Ksp) | ~1.18 × 10⁻¹⁷ | ~1.18 × 10⁻¹⁷ |

| ΔG (kJ/mol) | −36.04 | −97.45 |

| Oxidation tendency | Ce³⁺ → Ce⁴⁺ possible | Limited |

| Catalytic role | Bifunctional | Less documented |

Structural and Stability Insights

-

XPS analysis :

Post-reaction CePO₄ surfaces show nitrogen incorporation and Ce/P ratio shifts, indicating phosphate liberation and cerium oxide formation . -

Thermal behavior :

Cerium phosphate decomposes at high temperatures, releasing phosphoric acid and forming CeO₂ .

Key Research Findings

-

Photocatalytic nucleoside synthesis :

CePO₄ facilitates phosphorylation of formamide derivatives under UV light, with phosphate release rates influenced by illumination . -

Acid leaching kinetics :

CePO₄ dissolution in H₂SO₄ follows first-order kinetics with respect to [H⁺], and activation energy is ~23 kJ/mol . -

Biological interactions :

Cerium oxide nanoparticles hydrolyze phosphate esters but do not cleave DNA-bound phosphates, suggesting selective reactivity .

All data and mechanisms are derived from peer-reviewed sources .

科学研究应用

Catalytic Applications

Phosphatase Mimicry:

Cerium compounds, particularly cerium oxide, have been studied for their phosphatase-like activities. Cerium tripotassium bis(phosphate) can act as a catalyst in the hydrolysis of phosphate esters, which are vital for biological processes such as cell signaling and energy transduction. Recent studies have demonstrated that cerium-doped carbon dots can effectively mimic natural phosphatases, promoting the hydrolysis of model substrates like bis(4-nitrophenyl)phosphate (BNPP) with significant efficiency .

Environmental Remediation:

The ability of cerium compounds to degrade organophosphorus pesticides, such as chlorpyrifos, has been highlighted in recent research. Cerium tripotassium bis(phosphate) can facilitate the breakdown of these harmful compounds in soil and water, showcasing its potential for environmental cleanup applications. In laboratory settings, degradation efficiencies of up to 74.5% have been reported .

Biomedical Applications

Drug Delivery Systems:

Cerium-based compounds are being explored for their roles in drug delivery systems. Their biocompatibility and ability to interact with biological molecules make them suitable candidates for targeted drug delivery applications. Research indicates that cerium tripotassium bis(phosphate) can be conjugated with various therapeutic agents to enhance their delivery and efficacy within biological systems .

Antimicrobial Properties:

Cerium oxide nanoparticles exhibit antimicrobial activity, making them promising candidates for medical applications such as wound healing and infection control. The interaction between cerium compounds and phosphate species can enhance their effectiveness against bacterial pathogens, thereby contributing to advancements in antimicrobial therapies .

Material Science Applications

Nanocomposites:

The incorporation of cerium tripotassium bis(phosphate) into nanocomposite materials has shown potential for improving mechanical and thermal properties. These composites can be utilized in various industrial applications, including coatings and electronics, where enhanced durability and performance are required.

Case Studies

作用机制

The mechanism by which cerium tripotassium bis(phosphate) exerts its effects involves the reversible conversion of cerium between its trivalent and tetravalent states. This redox cycling allows cerium to act as an effective catalyst and antibacterial agent . The molecular targets and pathways involved in these processes include the inhibition of bacterial growth and the promotion of catalytic reactions through the interaction with various substrates .

相似化合物的比较

Cerium tripotassium bis(phosphate) can be compared with other similar compounds such as cerium(IV) bis(phenylphosphonate) and cerium(IV) bis(carboxymethylphosphonate) monohydrate. These compounds share similar properties, such as high thermal stability and excellent electrical conductivity, but differ in their specific applications and synthesis methods . For example, cerium(IV) bis(phenylphosphonate) is synthesized through precipitation and mechanochemical reactions, while cerium(IV) bis(carboxymethylphosphonate) monohydrate is synthesized via ball milling .

生物活性

Cerium tripotassium bis(phosphate), often referred to in the context of cerium phosphates, has garnered attention in recent years for its potential biological applications. This article aims to summarize the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and cytotoxicity profiles based on diverse research findings.

Overview of Cerium Phosphates

Cerium phosphates, including cerium tripotassium bis(phosphate), are inorganic compounds that exhibit unique properties due to the presence of cerium ions. These compounds are often studied for their bioactivity, particularly in biomedical applications such as drug delivery systems, bone regeneration, and as phosphate binders in chronic kidney disease management.

1. Phosphate Binding Properties

Cerium oxide and its phosphate derivatives have been evaluated for their efficacy as phosphate binders. A study demonstrated that cerium oxide could effectively adsorb phosphate at both acidic and neutral pH levels, making it a promising candidate for managing serum phosphorus concentrations in patients with chronic kidney disease (CKD) . This property is particularly relevant as CKD patients often require phosphate binders to prevent hyperphosphatemia.

2. Cytotoxicity Analysis

Research has indicated that cerium phosphates exhibit low cytotoxicity across various cell lines. A comparative study showed that cerium(IV) phosphate and its derivatives were non-toxic to human mesenchymal stem cells and mouse fibroblasts at concentrations up to 1 mg/mL . This suggests a favorable safety profile for potential therapeutic applications.

3. Antioxidant and Antimicrobial Activities

Cerium-containing compounds are known for their antioxidant properties. Cerium oxide, in particular, has been shown to mimic superoxide dismutase (SOD) activity, scavenging reactive oxygen species (ROS) and thereby protecting cells from oxidative stress . Additionally, cerium phosphates have demonstrated antimicrobial activity, which could be beneficial in preventing infections in biomedical implants.

The biological activity of cerium tripotassium bis(phosphate) can be attributed to several mechanisms:

- Surface Interaction : The interaction between cerium oxide and phosphate species can lead to the formation of cerium phosphate on the surface of nanoparticles, enhancing their bioactivity .

- Enzyme Mimetic Activity : Cerium oxide nanozymes exhibit enzyme-like activities that can facilitate biochemical reactions within biological systems .

- Phosphate Scavenging : Inorganic phosphates can interact with cerium oxide, contributing to its ability to scavenge excess phosphate from biological fluids .

Case Study 1: Phosphate Binder Efficacy

In a controlled study involving 5/6 nephrectomy model rats, cerium oxide was administered as a phosphate binder. Results indicated a significant reduction in serum phosphate levels without adverse effects on liver function or renal parameters. This positions cerium oxide as a viable alternative to traditional phosphate binders like lanthanum carbonate .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment involving human mesenchymal stem cells revealed that cerium(IV) phosphate did not induce significant cell death even at higher concentrations. This finding supports the potential use of cerium phosphates in regenerative medicine .

Data Summary

属性

CAS 编号 |

68998-30-1 |

|---|---|

分子式 |

CeK3O8P2 |

分子量 |

447.35 g/mol |

IUPAC 名称 |

tripotassium;cerium(3+);diphosphate |

InChI |

InChI=1S/Ce.3K.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |

InChI 键 |

ULHZWTVGOMRTNQ-UHFFFAOYSA-H |

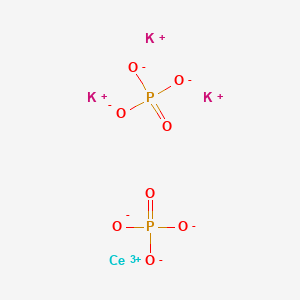

规范 SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[Ce+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。